molecular formula C10H12N2O2 B11904411 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 64942-88-7

7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11904411
CAS No.: 64942-88-7
M. Wt: 192.21 g/mol
InChI Key: GJAPDEFZWCTVQN-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes an ethoxy group attached to the seventh position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and ethyl iodide.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the naphthyridine ring.

    Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the intermediate is treated with an appropriate ethylating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives with different degrees of saturation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the ethoxy group, resulting in different chemical properties.

    7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    7-Propoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Features a propoxy group, which affects its solubility and chemical behavior.

Uniqueness

The presence of the ethoxy group in 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from other similar compounds

Properties

CAS No.

64942-88-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C10H12N2O2/c1-2-14-9-4-3-7-8(13)5-6-11-10(7)12-9/h3-4H,2,5-6H2,1H3,(H,11,12)

InChI Key

GJAPDEFZWCTVQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C1)C(=O)CCN2

Origin of Product

United States

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